molecular formula C12H9NO3S2 B15147630 Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate

Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate

Cat. No.: B15147630
M. Wt: 279.3 g/mol
InChI Key: JGFXKXPPIIPAFJ-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is a chemical compound with the molecular formula C11H9NO3S2. This compound is primarily used in research settings and is known for its unique structure, which includes a thiazole ring and a benzoate ester group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate typically involves the condensation of appropriate thiazole derivatives with methyl benzoate under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific synthetic route chosen .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimizations for yield and purity. This would involve the use of industrial reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzoate or thiazole rings .

Scientific Research Applications

Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is unique due to its thiazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where specific interactions with biological molecules are studied .

Biological Activity

Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate (C12H9NO3S2) is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C12H9NO3S2
Molecular Weight: 279.3 g/mol
IUPAC Name: this compound
Canonical SMILES: COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The thiazole ring structure plays a crucial role in enzyme inhibition and modulation of protein functions. This compound may affect several biochemical pathways, leading to diverse biological effects such as:

  • Antioxidant Activity: The compound exhibits properties that can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Effects: Investigations into its cytotoxicity against various cancer cell lines have shown promising results.

Antioxidant Activity

A study evaluated the antioxidant potential of various thiazolidine derivatives, including this compound. Results indicated a significant ability to reduce oxidative damage in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Antimicrobial Activity

Research focused on the antimicrobial properties of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects at concentrations as low as 50 µg/mL, indicating its potential utility in developing new antimicrobial agents.

Anticancer Activity

In vitro assays using human cancer cell lines (e.g., HeLa and MCF7) revealed that this compound induced apoptosis and inhibited cell proliferation. The IC50 values were determined to be around 30 µM for HeLa cells, showcasing its potential as an anticancer therapeutic.

Case Studies

StudyObjectiveFindings
Antioxidant Study Evaluate antioxidant capacitySignificant reduction in DPPH radical scavenging activity
Antimicrobial Study Test against bacterial pathogensEffective against E. coli and S. aureus with MIC values of 50 µg/mL
Cytotoxicity Assay Assess anticancer propertiesInduced apoptosis in HeLa cells with an IC50 of 30 µM

Properties

Molecular Formula

C12H9NO3S2

Molecular Weight

279.3 g/mol

IUPAC Name

methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate

InChI

InChI=1S/C12H9NO3S2/c1-16-11(15)8-4-2-7(3-5-8)6-9-10(14)13-12(17)18-9/h2-6H,1H3,(H,13,14,17)

InChI Key

JGFXKXPPIIPAFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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